perfluorooctanesulfonamide
Overview
Description
Perfluorooctanesulfonamide is a synthetic organofluorine compound characterized by an eight-carbon chain and a terminal sulfonamide functional group . It is a fluorocarbon derivative and a perfluorinated compound, known for its persistence in the environment and its use in various industrial applications . Historically, it was an ingredient in 3M’s Scotchgard formulation from 1956 until 2003, used to repel grease and water in food packaging and other consumer products .
Mechanism of Action
Target of Action
Perfluorooctanesulfonamide (FOSA) primarily targets the Aryl Hydrocarbon Receptor (Ahr) . Ahr is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . FOSA also affects pacemaker cells, which regulate the heart rate .
Mode of Action
FOSA interacts with its targets by activating genes related to the Ahr . This activation leads to changes in several cardiac parameters, including the prolongation of the QT interval . The QT interval represents the time it takes for the heart muscle to contract and then recover . Prolongation of the QT interval can lead to fatal arrhythmia .
Biochemical Pathways
FOSA affects the pathways related to the Ahr . The activation of Ahr leads to changes in cardiac parameters, which can result in cardiotoxicity . FOSA is metabolized to perfluorooctanesulfonate (PFOS), which has been reported to affect the function of pacemaker cells by modulating the resting membrane potential in the lipid bilayers of neurons and cardiomyocytes .
Pharmacokinetics
It is known that fosa is a precursor to pfos . PFOS has been reported to affect the function of pacemaker cells, which regulate the heart rate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FOSA.
Result of Action
The activation of Ahr by FOSA leads to cardiotoxicity, as evidenced by changes in several cardiac parameters . These changes include the prolongation of the QT interval, which can lead to fatal arrhythmia . FOSA also affects the function of pacemaker cells, leading to potential changes in heart rate .
Action Environment
The action of FOSA can be influenced by environmental factors. For example, the sorption of FOSA on microplastics is highly linear, indicating that partition by hydrophobic interaction is the predominant sorption mechanism . This suggests that the presence of microplastics in the environment could influence the bioavailability and efficacy of FOSA. More research is needed to fully understand how environmental factors influence the action of FOSA.
Biochemical Analysis
Biochemical Properties
Perfluorooctanesulfonamide plays a crucial role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme UDP-glucuronosyltransferase, which catalyzes the N-glucuronidation of this compound. This reaction is essential for the metabolism and excretion of the compound in the liver . Additionally, this compound is known to inhibit oxidative phosphorylation by uncoupling the process, which can lead to disruptions in cellular energy production .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human liver cells, this compound increases triglyceride levels and decreases cholesterogenic gene expression . This compound also induces endoplasmic reticulum stress, which can impact cell signaling pathways and gene expression. Furthermore, this compound’s ability to uncouple oxidative phosphorylation affects cellular metabolism by disrupting ATP production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the mitochondrial membrane, where it acts as an uncoupler of oxidative phosphorylation. This interaction disrupts the proton gradient, leading to a decrease in ATP production . Additionally, this compound undergoes N-glucuronidation by UDP-glucuronosyltransferase, which facilitates its excretion from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade into perfluorooctane sulfonate (PFOS) under certain conditions . Long-term exposure to this compound has been shown to cause persistent alterations in cellular function, including changes in gene expression and metabolic processes . These effects highlight the importance of monitoring the stability and degradation of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in cellular metabolism, while higher doses can lead to more severe toxic effects. For example, high doses of this compound have been associated with liver toxicity and alterations in lipid metabolism . Additionally, threshold effects have been observed, where certain dosages result in significant changes in cellular function and gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to perfluorooctane sulfonate (PFOS). This conversion occurs through the action of enzymes such as UDP-glucuronosyltransferase, which catalyzes the N-glucuronidation of this compound . The compound’s metabolism also involves interactions with cofactors that facilitate its biotransformation and excretion . These metabolic pathways are crucial for understanding the compound’s impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects . Additionally, this compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport through the bloodstream .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it exerts its uncoupling effects on oxidative phosphorylation . The compound’s targeting to the mitochondria is facilitated by its lipophilic properties, which allow it to integrate into the mitochondrial membrane. This localization is critical for understanding the compound’s impact on cellular energy production and metabolic processes.
Preparation Methods
Perfluorooctanesulfonamide can be synthesized through several methods:
Reaction with Liquid Ammonia: Perfluorooctane sulfonyl halides react with liquid ammonia to form this compound.
Two-Step Reaction: This involves the formation of an azide intermediate followed by reduction with zinc and hydrochloric acid.
Industrial Production: The industrial production of this compound often involves the use of perfluorooctanesulfonyl fluoride-based chemistry.
Chemical Reactions Analysis
Perfluorooctanesulfonamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form perfluorooctane sulfonate.
Reduction: Reduction reactions typically involve the use of zinc and hydrochloric acid.
Substitution: It can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: Common reagents include liquid ammonia, zinc, and hydrochloric acid.
Scientific Research Applications
Perfluorooctanesulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Perfluorooctanesulfonamide is unique among similar compounds due to its specific structure and properties:
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F17NO2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRXPPIDPYTNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NH2, C8H2F17NO2S | |
Record name | FOSA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038939 | |
Record name | Perfluorooctanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Oxidative stress has been hypothesized to provide a mechanism by which apparently unrelated chemicals can nevertheless produce similar developmental neurotoxic outcomes. /Researchers/ used differentiating PC12 cells to compare the effects of agents from four different classes and then to evaluate antioxidant amelioration: fipronil, perfluorooctanesulfonamide (PFOSA), dieldrin and chlorpyrifos. The rank order for lipid peroxidation corresponded to the ability to evoke cell loss: fipronil>PFOSA>dieldrin>chlorpyrifos. The same sequence was found for an index of cell enlargement (protein/DNA ratio) but the effects on neurite outgrowth (membrane/total protein) diverged, with fipronil producing a decrease and PFOSA an increase. Cotreatment with antioxidants reduced (ascorbate) or eliminated (Vitamin E) lipid peroxidation caused by each of the agents but failed to protect against cell loss, with the sole exception of chlorpyrifos, for which /they/ earlier showed partial protection by Vitamin E; addition of higher NGF concentrations protected neither against oxidative stress nor cell loss. Despite the failure to prevent cell loss, ascorbate protected the cells from the effects of PFOSA on neuritic outgrowth; NGF, and to a lesser extent, ascorbate, offset the effects of fipronil on both cell enlargement and neuritogenesis. At the same time, the ameliorant treatments also worsened some of the other toxicant effects. /The/ results point out the problems in concluding that, just because a neurotoxicant produces oxidative stress, antioxidant therapy will be effective in preventing damage. Instead, additional mechanisms for each agent may provide alternative routes to neurotoxicity, or may be additive or synergistic with oxidative stress. | |
Record name | Perfluorooctanesulfonamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
754-91-6 | |
Record name | Perfluorooctanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooctanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorooctanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecafluorooctanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROOCTANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80AM718FML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perfluorooctanesulfonamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PFOSA reach remote environments like the Canadian Arctic?
A1: PFOSA, along with other perfluoroalkyl substances, is hypothesized to reach remote areas through two primary pathways: []
- Atmospheric Transport and Degradation: Volatile precursor chemicals containing PFOSA undergo long-range atmospheric transport and subsequently degrade into PFOSA and other perfluorinated compounds in the Arctic environment. []
- Oceanic and Atmospheric Transport: Direct transport of PFOSA itself through ocean currents and atmospheric deposition also contributes to its presence in remote regions. []
Q2: Has local contamination of PFOSA been observed?
A2: Yes, studies have identified local contamination of water bodies by PFOSA. For instance, Resolute Lake in the Canadian Arctic, located downstream of an airport wastewater input, showed evidence of local perfluoroalkyl contamination, including PFOSA. []
Q3: Can cooking reduce PFOSA levels in food?
A3: While PFOSA itself wasn’t the focus of this particular study, research showed that cooking fish using various methods (baking, boiling, frying) consistently reduced the concentrations of other perfluorinated acids (PFAs). [] Baking, specifically, proved to be the most effective method, eliminating detectable PFAs in the tested samples. [] This finding suggests that cooking might play a role in reducing overall exposure to certain perfluorinated compounds through diet.
Q4: How is PFOSA metabolized in living organisms?
A4: Studies using rat liver microsomes demonstrated that PFOSA is biotransformed primarily through N-dealkylation, leading to the formation of perfluorooctanesulfonamide (FOSA). [] Further biotransformation of FOSA to PFOS has been observed in rat liver slices, indicating a potential pathway for PFOS accumulation in organisms exposed to PFOSA. []
Q5: Do different species metabolize PFOSA differently?
A5: Yes, research suggests species-specific biotransformation of PFOSA. For example, rainbow trout liver microsomes were found to convert N-ethyl this compound (N-EtPFOSA) to PFOS and PFOSA, with no detectable perfluorooctanoate formation. [] This finding highlights the importance of considering species-specific metabolism when assessing the environmental fate and potential risks of PFOSA.
Q6: Does PFOSA interact with proteins in living organisms?
A6: Research indicates that PFOSA, along with other perfluorinated compounds, can interact with liver fatty acid-binding protein (L-FABP) in rats. [] Competitive binding assays revealed that PFOSA exhibited a significant level of inhibition of a fluorescent fatty acid analog binding to L-FABP. [] This suggests that PFOSA might interfere with the binding of fatty acids or other ligands to L-FABP, potentially contributing to its toxicity.
Q7: Can PFOSA activate PPARα and induce related gene expression?
A7: Studies have demonstrated that PFOSA can activate both mouse and human peroxisome proliferator-activated receptor alpha (PPARα) in cell-based assays. [, ] Exposure to PFOSA led to the activation of PPARα target genes involved in lipid metabolism in a rat hepatoma cell line. [, ] These findings suggest that PPARα activation might play a role in the observed biological effects of PFOSA, including alterations in lipid metabolism and potential liver toxicity.
Q8: How is PFOSA identified and quantified in different matrices?
A8: Various analytical techniques have been employed to analyze PFOSA in environmental and biological samples. Some commonly used methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the identification and quantification of PFOSA in various matrices, including textiles. [, ] It allows for the separation of PFOSA from other compounds based on their volatility and provides structural information through mass spectral analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for analyzing PFOSA, particularly in complex mixtures like blood and environmental samples. [, ] It offers high sensitivity and selectivity, enabling the detection of PFOSA at trace levels.
Q9: What are the challenges in analyzing PFOSA isomers?
A9: Characterizing PFOSA isomers, particularly branched isomers originating from electrochemical fluorination processes, poses analytical challenges. [] The structural similarity of these isomers makes their separation and identification difficult. Advanced techniques like high-resolution gas chromatography and tandem mass spectrometry are increasingly used to differentiate and quantify individual PFOSA isomers in technical mixtures and environmental samples. []
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